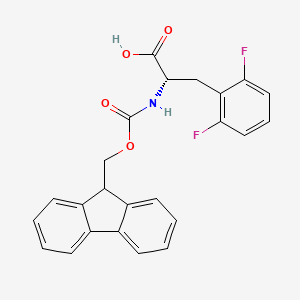

Fmoc-2,6-Difluoro-L-Phenylalanine

Description

Significance of Unnatural Amino Acids in Contemporary Peptide and Protein Science

The foundation of natural proteins is a set of just twenty canonical amino acids. While this limited set generates immense biological diversity, scientists have sought to expand this chemical repertoire by creating and incorporating unnatural amino acids (UAAs) into peptides and proteins. nih.gov These non-proteinogenic amino acids are not encoded by the standard genetic code and are introduced into polypeptide chains through chemical synthesis or biotechnological engineering techniques. nih.gov

The inclusion of UAAs is a powerful strategy in protein engineering and drug discovery. nih.govrsc.org By moving beyond nature's building blocks, researchers can design proteins and peptides with enhanced or entirely new functionalities. Key applications and advantages of incorporating UAAs include:

Enhanced Stability: UAAs can make peptides and proteins more resistant to proteolytic degradation by enzymes, which typically recognize only natural amino acid sequences. cpcscientific.com

Modulation of Physicochemical Properties: Introducing UAAs can alter a protein's structure, folding, hydrophobicity, and electronic properties. nih.gov

Novel Functions: Researchers can introduce unique chemical handles for specific labeling, imaging, or creating antibody-drug conjugates (ADCs). nih.gov

Probing Structure and Function: The specific placement of a UAA can serve as a probe to investigate protein structure, dynamics, and interactions within biological systems. rsc.org

The ability to synthesize custom peptides with precisely placed UAAs allows for the systematic exploration of structure-activity relationships, paving the way for the development of new therapeutics, biomaterials, and research tools. cpcscientific.com

Overview of Fmoc-2,6-Difluoro-L-Phenylalanine as a Versatile Chemical Building Block for Research

This compound serves as a specialized building block for the synthesis of custom peptides. chemimpex.com Its utility stems from the strategic combination of its three main components: the L-phenylalanine scaffold, the difluorinated aromatic ring, and the Fmoc protecting group.

The Fmoc (9-fluorenylmethoxycarbonyl) group is crucial for its application in solid-phase peptide synthesis (SPPS). SPPS is a cornerstone technique in peptide chemistry that allows for the stepwise construction of a peptide sequence on a solid support. The Fmoc group protects the amino terminus of the phenylalanine derivative, preventing unwanted reactions during the coupling of the next amino acid in the sequence. chemimpex.com It is stable under the coupling conditions but can be readily removed with a mild base to allow the peptide chain to be elongated.

As a derivative of L-phenylalanine , it can be incorporated into peptide sequences as a substitute for its natural counterpart. This allows researchers to leverage the existing knowledge of peptide structures and functions while introducing the specific modifications conferred by the fluorine atoms. A synthetic route for creating N-protected 2,6-difluorophenylalanine derivatives involves the double alkylation of a chiral auxiliary followed by deprotection and reaction with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). beilstein-journals.orgnih.gov

The presence of two fluorine atoms on the phenyl ring is the key feature that makes this compound a subject of research interest. These fluorine atoms significantly alter the electronic and steric properties of the amino acid's side chain, which in turn influences the structure and behavior of the entire peptide. beilstein-journals.orgnih.gov This allows for the fine-tuning of peptide properties for specific research applications, from studying protein folding to developing more stable peptide-based drug candidates. researchgate.net

Role of Fluorination in Modulating Amino Acid and Peptide Characteristics for Research Applications

The substitution of hydrogen with fluorine in amino acids is a powerful tool in peptide and protein engineering. acs.org Fluorine possesses a unique combination of properties—it is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen. This allows it to act as a subtle but potent modulator of molecular properties without introducing significant steric bulk. beilstein-journals.orgnih.gov

The introduction of fluorine into an amino acid side chain, as in 2,6-Difluoro-L-phenylalanine, can have profound effects on the resulting peptide's characteristics:

Altered Hydrophobicity and Polarity: While heavily fluorinated chains are known to be hydrophobic, the introduction of a small number of fluorine atoms can introduce polar character into an otherwise nonpolar side chain. acs.org The highly polar C-F bond can engage in specific dipole-dipole interactions within a protein's binding pocket, potentially enhancing affinity and selectivity. nih.gov

Enhanced Thermal and Proteolytic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated amino acids and the peptides containing them more resistant to chemical and metabolic degradation. beilstein-journals.orgnih.govresearchgate.net This increased stability is a highly desirable trait for therapeutic peptides.

Conformational Control: Fluorination can significantly influence the conformational preferences of an amino acid side chain and the secondary structure of the peptide backbone. acs.orgnih.gov The polar C-F bond can engage in electrostatic interactions with neighboring functional groups, guiding the peptide to adopt a specific three-dimensional shape, which is inextricably linked to its function. nih.gov

Modified Binding Interactions: The altered electronic nature of the fluorinated aromatic ring can change its interactions with biological targets. It can influence π-π stacking, cation-π interactions, and hydrogen bonding, all of which are critical for molecular recognition and binding.

Utility in ¹⁹F NMR Spectroscopy: Fluorine has a nuclear spin of ½ and is 100% abundant in its ¹⁹F isotope, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) studies. Incorporating a fluorinated amino acid like 2,6-Difluoro-L-phenylalanine provides a sensitive and specific probe for monitoring protein structure, dynamics, and interactions, as there is no background ¹⁹F signal in biological systems. nih.gov

| Property | Effect of Fluorination | Research Application |

|---|---|---|

| Stability | Increases resistance to enzymatic degradation and thermal stress due to the strong C-F bond. researchgate.net | Developing therapeutic peptides with longer half-lives. |

| Conformation | Influences side-chain and backbone torsion angles, promoting specific secondary structures (e.g., helices, β-sheets). acs.orgnih.gov | Engineering proteins with defined folds and functions. |

| Binding Affinity | Modulates non-covalent interactions (dipolar, hydrophobic) within target binding sites. nih.gov | Optimizing the potency and selectivity of peptide-based inhibitors. |

| Hydrophobicity | Can either increase or decrease local hydrophobicity depending on the degree and position of fluorination. acs.org | Fine-tuning peptide solubility and membrane permeability. |

| Spectroscopic Probe | Provides a unique signal for ¹⁹F NMR studies in a biologically silent window. nih.gov | Studying protein folding, dynamics, and ligand binding in real-time. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKYWXMLHBTJJW-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 2,6 Difluoro L Phenylalanine and Its Derivatives

Enantioselective Synthesis Strategies for Fmoc-2,6-Difluoro-L-Phenylalanine

The biological activity of amino acid derivatives is intrinsically linked to their stereochemistry. Consequently, the development of enantioselective synthetic methods for producing optically pure this compound is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. In the synthesis of fluorinated phenylalanine derivatives, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is established, the auxiliary is removed.

A notable example involves the use of a chiral nickel(II) complex of a Schiff base derived from (S)-o-[N-(N'-benzylprolyl)amino]acetophenone and glycine. This complex can be alkylated with 2,6-difluorobenzyl halides. Subsequent hydrolysis of the resulting complex and Fmoc protection of the amine yields the desired this compound. beilstein-journals.org This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids. beilstein-journals.org

Another widely employed chiral auxiliary is the Schöllkopf reagent, a bislactim ether derived from valine and glycine. tandfonline.com Alkylation of the lithiated Schöllkopf auxiliary with 2,6-difluorobenzyl bromide proceeds with high diastereoselectivity. Subsequent acidic hydrolysis of the bislactim ether, followed by Fmoc protection, affords the target amino acid. nih.govbeilstein-journals.org One-pot double alkylation of a chiral auxiliary with benzyl (B1604629) iodides has also been reported to produce cis-dialkyl derivatives, which after removal of the auxiliary and treatment with Fmoc-OSu, yield N-protected 2-fluoro- and 2,6-difluorophenylalanine derivatives in quantitative yields. nih.govbeilstein-journals.orgresearchgate.net

| Chiral Auxiliary Approach | Key Features | Reported Yields |

| Nickel(II) Complex | Gram-scale synthesis, good enantiomeric purity. beilstein-journals.org | Good to quantitative yields. beilstein-journals.org |

| Schöllkopf Reagent | High diastereoselectivity, versatile. tandfonline.comnih.govbeilstein-journals.org | High yields. tandfonline.com |

| One-pot Double Alkylation | Quantitative yields for N-protected derivatives. nih.govbeilstein-journals.orgresearchgate.net | 70-72% for cis-dialkyl derivatives. nih.govbeilstein-journals.org |

Transition Metal-Catalyzed Fluorophenylalanine Synthesis (e.g., Palladium and Copper-Mediated Reactions)

Transition metal catalysis offers a powerful and versatile platform for the synthesis of fluorinated amino acids, providing access to a wide range of derivatives with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming the aryl-carbon bond in phenylalanine derivatives. acs.orgmdpi.comscielo.org.mx For instance, the coupling of an Fmoc-protected iodo- or bromophenylalanine derivative with an appropriate boronic acid or ester can introduce the 2,6-difluoroaryl moiety. acs.org These reactions are often characterized by their functional group tolerance and high yields. mdpi.comscielo.org.mx Palladium catalysis is also utilized in the synthesis of precursors for these reactions. mdpi.com

Copper-Mediated Reactions: Copper-mediated reactions have emerged as a valuable tool for C-F bond formation and other transformations in the synthesis of fluorinated compounds. cas.cnbeilstein-journals.orgrsc.org Copper(I) iodide can catalyze the reaction between (phenylsulfonyl)difluoromethyl]trimethylsilane and various electrophiles. cas.cn Copper-mediated radiofluorination has shown significant promise for synthesizing radioligands for positron emission tomography (PET). nih.gov This method often requires optimization of reaction conditions to achieve high radiochemical yields. nih.gov

| Catalyst | Reaction Type | Key Advantages |

| Palladium | Suzuki-Miyaura Coupling | High functional group tolerance, good to excellent yields. acs.org |

| Palladium | C-H Activation | Regioselective functionalization. rsc.org |

| Copper | Cross-Coupling | Formation of C-F bonds, useful for radiofluorination. nih.gov |

| Copper | Three-Component Reaction | Diverse substrate scope. rsc.org |

Fmoc-Protecting Group Chemistry in the Synthesis of Fluorinated Phenylalanine Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine-protecting group in peptide synthesis due to its base-lability, allowing for mild deprotection conditions that are orthogonal to many other protecting groups. wikipedia.org

The introduction of the Fmoc group is typically achieved by reacting the free amino group of 2,6-difluoro-L-phenylalanine with Fmoc-chloride (Fmoc-Cl) or, more commonly, with 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu). tandfonline.comnih.govbeilstein-journals.orgwikipedia.org The latter reagent is often preferred due to its higher stability and the easier removal of byproducts. The reaction is usually carried out in a suitable solvent such as dioxane/aqueous sodium carbonate. nih.gov

The Fmoc group is stable to the acidic conditions often used to cleave other protecting groups, such as the tert-butyloxycarbonyl (Boc) group. nih.gov Deprotection of the Fmoc group is readily accomplished using a mild base, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org This selective removal is crucial in solid-phase peptide synthesis (SPPS), where the iterative addition of amino acids requires the selective deprotection of the N-terminal Fmoc group without affecting the acid-labile linker to the solid support. wikipedia.org

Preparation of Radiolabeled this compound for Imaging Research (e.g., Positron Emission Tomography Precursors)

Radiolabeled amino acids, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are valuable probes for in vivo imaging with Positron Emission Tomography (PET). mdpi.com [¹⁸F]this compound and its analogs are of interest for imaging various physiological processes, including amino acid transport and protein synthesis in tumors. researchgate.netmdpi.com

The synthesis of these radiotracers typically involves the introduction of ¹⁸F in the final steps of the synthesis to minimize decay of the short-lived isotope (half-life ≈ 110 minutes). mdpi.com Nucleophilic aromatic substitution (SNAr) is a common strategy for radiofluorination. acs.org This involves reacting a suitable precursor, often containing a good leaving group (e.g., nitro, trimethylammonium) ortho or para to an activating group, with [¹⁸F]fluoride. acs.org For the synthesis of [¹⁸F]2,6-difluoro-L-phenylalanine derivatives, a precursor with a leaving group at the 2- or 6-position of the phenyl ring would be required.

Another approach is electrophilic fluorination using [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). nih.govresearchgate.net However, these methods often suffer from low specific activity. acs.org More recently, copper-mediated radiofluorination has emerged as a promising method, allowing for the radiofluorination of aryl stannanes or boronic esters with [¹⁸F]fluoride under milder conditions. nih.govmdpi.com

The synthesis of a radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been reported as a potential radiopharmaceutical for PET imaging. nih.govbeilstein-journals.org The three-step synthesis began with an [¹⁸F]-fluoride exchange, followed by decarbonylation and removal of protecting groups. nih.govbeilstein-journals.org

Scaled-Up Synthetic Routes for Research and Development Quantities

The transition from laboratory-scale synthesis to the production of research and development quantities (gram to kilogram scale) presents significant challenges. For this compound, a scalable synthesis must be robust, cost-effective, and safe.

Several of the aforementioned synthetic strategies have been adapted for larger scale production. For example, the chiral nickel(II) complex-mediated alkylation has been demonstrated on a gram scale. beilstein-journals.org The optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is crucial for maintaining high yields and purity on a larger scale.

Integration of Fmoc 2,6 Difluoro L Phenylalanine into Peptide and Protein Architectures for Research

Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-2,6-Difluoro-L-Phenylalanine

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, and the incorporation of this compound follows the general principles of the Fmoc/tBu strategy. mdpi.com The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.

Key Steps for SPPS using this compound:

Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink amide resin is commonly used, while a 2-chlorotrityl chloride resin is suitable for a C-terminal carboxylic acid. biorxiv.org

Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is typically achieved by treatment with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). biorxiv.org

Coupling: The coupling of this compound to the deprotected N-terminus of the resin-bound peptide is a critical step. Standard coupling reagents used in Fmoc-SPPS are effective. These include aminium/uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole). peptide.com The activation of the carboxylic acid of this compound by these reagents facilitates the formation of a peptide bond with the free amine of the growing chain.

Washing: After each deprotection and coupling step, thorough washing of the resin with a solvent like DMF is essential to remove excess reagents and by-products. biorxiv.org

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). sigmaaldrich.comthermofisher.com The choice of scavengers is crucial to prevent side reactions with sensitive amino acid residues. sigmaaldrich.com For instance, Reagent K, which contains TFA, water, phenol, thioanisole, and ethanedithiol, is a robust mixture for complex peptides. peptide.com

Table 1: Typical Coupling Reagents for this compound in SPPS

| Coupling Reagent | Additive | Base | Key Features |

| HBTU | HOBt (optional) | DIPEA | Efficient and widely used, forms an active HOBt ester. |

| HATU | HOAt | DIPEA | Reacts faster than HBTU with less risk of racemization. peptide.com |

| DIC | HOBt or Oxyma | - | Cost-effective; the urea (B33335) byproduct is soluble in DMF. |

This table is based on general knowledge of Fmoc-SPPS and not on a specific study of this compound.

Chemoenzymatic and Cell-Based Strategies for Site-Specific Unnatural Amino Acid Incorporation

Beyond chemical synthesis, chemoenzymatic and cell-based methods offer powerful alternatives for the site-specific incorporation of unnatural amino acids like 2,6-Difluoro-L-phenylalanine into proteins. These techniques leverage the cellular protein synthesis machinery, allowing for the production of large, modified proteins that are inaccessible by total chemical synthesis.

A key requirement for this approach is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the unnatural amino acid is incorporated only at a specific, predetermined site in the protein sequence, typically encoded by a nonsense codon such as the amber stop codon (UAG). researchgate.net

Recent research has demonstrated the successful site-specific incorporation of a range of fluorinated phenylalanine analogs, including 2,6-difluoro-L-phenylalanine, into proteins in both Escherichia coli and mammalian (HEK 293T) cells. nih.gov This was achieved using engineered pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs. nih.gov The efficiency of these synthetases is sufficient for biochemical characterization and structural studies of the resulting modified proteins. biorxiv.org For instance, one of the engineered synthetases, PheX-D6, showed a high fidelity of 95.0% for the incorporation of 2,6-difluoro-L-phenylalanine in E. coli. nih.gov

Table 2: Encoding Fidelity of Engineered Synthetases for Fluorinated Phenylalanines in E. coli

| Synthetase | Fluoro-Phe Analog | Encoding Fidelity (%) |

| PheX-D6 | Penta-fluoro Phe | 98.2 |

| 2,3,5,6-tetra-fluoro Phe | 98.7 | |

| 2,3,6-tri-fluoro Phe | 100.0 | |

| 2,6-di-fluoro Phe | 95.0 | |

| PheX-B5 | Penta-fluoro Phe | 97.5 |

| 2,3,5,6-tetra-fluoro Phe | 97.9 | |

| 2,3,6-tri-fluoro Phe | 88.1 | |

| 2,6-di-fluoro Phe | 81.8 | |

| 2-fluoro Phe | 95.6 | |

| Data sourced from Galles et al. (2023). nih.gov |

Impact of this compound on Peptide and Protein Folding Dynamics and Conformational Stability Studies

The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly influence the physicochemical properties of the amino acid, which in turn can affect the folding, stability, and conformation of peptides and proteins. nih.govfu-berlin.de The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, while its small size allows it to replace hydrogen with minimal steric perturbation. nih.gov

The incorporation of fluorinated amino acids can enhance protein stability, a phenomenon sometimes referred to as the "fluoro-stabilization effect". nih.gov This stabilization can arise from several factors, including increased hydrophobicity and altered electrostatic interactions. mdpi.com The effect of fluorination on peptide and protein stability is dependent on the number and position of the fluorine atoms. nih.gov

Studies on peptides containing fluorinated phenylalanines have utilized techniques like NMR spectroscopy to investigate their conformations. academie-sciences.fr For instance, short-distance correlations between fluorine atoms and neighboring protons can be observed, indicating restricted rotation and potentially stabilizing local conformations. academie-sciences.fr The introduction of 2,6-difluorophenylalanine can influence the local geometry and secondary structure of a peptide. researchgate.net

Influence on Protein-Ligand and Protein-Protein Interaction Mechanisms in Engineered Systems

The site-specific incorporation of 2,6-Difluoro-L-phenylalanine provides a powerful tool for probing and modulating protein-ligand and protein-protein interactions. The fluorinated aromatic side chain can serve as a sensitive 19F-NMR probe to monitor conformational changes and ligand binding. rsc.org

A key interaction involving aromatic residues is the cation-π interaction, where the electron-rich face of an aromatic ring interacts favorably with a cation. The introduction of electron-withdrawing fluorine atoms to the phenyl ring diminishes the negative electrostatic potential of the ring, thereby weakening cation-π interactions. nih.gov This property can be exploited to investigate the importance of such interactions in biological systems. For example, the progressive fluorination of a phenylalanine residue involved in a cation-π interaction with a ligand would be expected to lead to a corresponding decrease in binding affinity. acs.org

Fmoc 2,6 Difluoro L Phenylalanine As a Tool in Chemical Biology and Mechanistic Research

Development of Fluorinated Amino Acid Probes for Spectroscopic Investigations (e.g., 19F NMR)

The substitution of hydrogen with fluorine in amino acids provides a minimally perturbative probe for site-specific analysis using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Due to the high sensitivity of the 19F nucleus and the absence of a natural fluorine background signal in biological systems, it serves as a powerful tool for studying protein structure, dynamics, and folding. nih.govresearchgate.net

Genetic encoding systems have been developed to install 2,6-difluorophenylalanine into proteins with high fidelity in response to an amber stop codon during bacterial protein synthesis. nih.gov This allows for the production of proteins containing this specific probe in high yields. nih.gov When incorporated into flaviviral NS2B-NS3 proteases, 2,6-difluorophenylalanine revealed significant conformational heterogeneity and dynamics through 19F NMR spectra. nih.gov The availability of various fluorinated phenylalanine analogues, including the 2,6-difluoro variant, helps researchers distinguish between effects caused by the fluorine probe itself and the intrinsic properties of the protein under investigation. nih.gov The 19F chemical shift is highly sensitive to the local electrostatic environment, making fluorinated amino acids like 3-fluorotyrosine and its derivatives useful for probing protein conformation and local topology. sigmaaldrich.com

Design and Research Applications of Physiologically Stable Phosphotyrosine Mimetics Incorporating Difluorophenylalanine Scaffolds

Phosphotyrosine (pTyr) residues are critical components of cellular signaling pathways, but their phosphate (B84403) group is susceptible to hydrolysis by protein tyrosine phosphatases (PTPs). researchgate.netnih.gov This lability complicates their use in developing therapeutic agents. To overcome this, researchers have developed non-hydrolyzable pTyr mimetics. nih.gov Among the most successful is 4-phosphono(difluoromethyl)-L-phenylalanine (F2Pmp), a physiologically stable analogue that incorporates a difluoromethylphosphonate group. researchgate.netnih.gov The synthesis of peptides containing this mimetic often utilizes Fmoc-protected building blocks in solid-phase peptide synthesis (SPPS). researchgate.nethubrecht.eu

Rational Design Principles for Modulating Protein Tyrosine Phosphatase (PTP) Interactions

The design of F2Pmp as a potent pTyr mimetic is based on key physicochemical principles. The two fluorine atoms on the methylene (B1212753) bridge are crucial; they lower the second acid dissociation constant (pKa2) of the phosphonate (B1237965) group, making its value more similar to that of the natural phosphate in pTyr. nih.govhubrecht.eu This ensures that the mimetic carries a similar negative charge at physiological pH, which is critical for recognition by the PTP active site. hubrecht.eu

Furthermore, the fluorine atoms can participate in hydrogen bonding interactions that mimic the role of the ester oxygen in pTyr. nih.govhubrecht.eu These interactions contribute to tighter binding within the PTP active site. hubrecht.eu Consequently, peptides incorporating the F2Pmp moiety have been shown to be highly potent and effective competitive inhibitors of PTPs, such as PTP1B, which is a target in diabetes and obesity research. researchgate.nethubrecht.eu For instance, a peptide containing F2Pmp was found to be a much more potent inhibitor of PTP1B than its non-fluorinated counterpart. hubrecht.eu

| Inhibitor | Target Enzyme | KI (Inhibition Constant) | Reference |

| PDFM-Phe (1) | PTP1B | 1.55 mM | |

| Pentafluorophosphato Amino Acid (3) | PTP1B | 61 µM | |

| PF5-Amino Acid (12) | PTP1B | 52 µM |

This table shows the enhanced inhibition of PTP1B by novel phosphotyrosine mimetics compared to the standard 4-phosphono-difluoromethyl-phenylalanine (PDFM-Phe or F2Pmp).

Exploration of SH2 Domain Binding and Selectivity through Fluorinated Amino Acid Integration

Src Homology 2 (SH2) domains are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences, playing a central role in signal transduction. hubrecht.eugoogle.com The development of pTyr mimetics is therefore also crucial for studying and modulating SH2 domain interactions.

The incorporation of F2Pmp into peptides has been shown to significantly improve their binding affinity for SH2 domains, making them comparable to the native pTyr-containing peptides. hubrecht.eu This enhanced affinity is a notable improvement over non-fluorinated phosphonate analogues like phosphonomethyl phenylalanine (Pmp), which generally exhibit reduced binding to SH2 domains. hubrecht.eu It has been suggested that the fluorine atoms in F2Pmp may form favorable hydrogen bonds with residues within the SH2 domain, such as a serine residue, which would mimic the interactions of the native phosphotyrosine. hubrecht.eu This ability to restore high-affinity binding makes F2Pmp-containing peptides valuable tools for inhibiting SH2 domain-phosphoprotein associations and investigating the specificity of these interactions. hubrecht.euacs.org

Utilization in Supramolecular Chemistry and Bio-Inspired Material Research

The unique properties of fluorinated amino acids also lend themselves to applications in supramolecular chemistry and materials science. The incorporation of fluorine can influence peptide self-assembly and the formation of higher-order structures. For example, 19F NMR, utilizing probes like difluorophenylalanine, is used to study the self-assembly of peptides into more complex architectures, such as those that interact with lipid membranes. nih.gov The controlled introduction of fluorinated residues can modulate the hydrophobic and electrostatic interactions that govern the formation of bio-inspired materials, opening avenues for creating novel nanostructures and functional materials based on peptide scaffolds.

Application in Enzyme Mechanism Elucidation and Active Site Probing

Beyond its use in creating inhibitors, Fmoc-2,6-Difluoro-L-Phenylalanine serves as a building block for probes designed to elucidate enzyme mechanisms. By incorporating 2,6-difluorophenylalanine at specific sites within a protein, researchers can use 19F NMR to monitor subtle changes in the local environment of the active site during catalysis. nih.govsigmaaldrich.com This provides dynamic structural information that is often difficult to obtain with other methods. acs.org

This technique has been applied to study the conformational dynamics of enzymes like the dengue virus and Zika virus NS2B-NS3 proteases. nih.gov The fluorinated probe acts as a sensitive reporter on the local environment, revealing conformational states that are critical for enzyme function. nih.gov By observing changes in the 19F NMR signal upon substrate binding or during the catalytic cycle, detailed insights into the enzyme's mechanism of action can be gained. acs.orgnih.gov

Computational and Theoretical Investigations Pertaining to Fmoc 2,6 Difluoro L Phenylalanine

Molecular Modeling and Dynamics Simulations of Peptides and Proteins Containing Fmoc-2,6-Difluoro-L-Phenylalanine

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape and dynamic behavior of peptides containing 2,6-difluoro-L-phenylalanine. mdpi.com These computational methods predict the possible conformations of molecular systems over time by using experimental structural data and calculating the interactions between atoms, which are described by a potential energy function known as a "force field". mdpi.com MD simulations can reveal how biomolecules respond to perturbations like amino acid mutations. mdpi.com

The incorporation of fluorinated amino acids can significantly influence peptide self-assembly. MD simulations have been used to study the formation of peptide nanotubes from phenylalanine and its derivatives, demonstrating how initial chirality and intermolecular forces guide the assembly into complex helical structures. mdpi.com While not specific to the 2,6-difluoro isomer, studies on other fluorinated phenylalanines, such as 3,4-difluoro-L-phenylalanine, have used MD simulations to understand how fluorination impacts molecular packing and the stability of self-assembled structures. smolecule.com

Furthermore, computational studies combining techniques like Nuclear Magnetic Resonance (NMR) and molecular modeling have been employed to investigate the conformational stability of peptides containing fluorinated amino acids. frontiersin.org For instance, research on diastereoisomeric peptides containing a fluorinated β-amino acid revealed that the stereochemistry of the fluorinated residue, in combination with adjacent amino acids, dictates the stability of a preferred extended β-strand conformation. frontiersin.org This extended conformation can promote the formation of antiparallel β-sheets, which are stabilized by intermolecular hydrogen bonds and π-π interactions. frontiersin.org Such insights are crucial for designing proteolytically stable foldamers that can modulate protein-protein interactions. frontiersin.org

Table 1: Key Findings from Molecular Modeling and Dynamics Simulations

| Research Focus | Key Findings | Computational Methods Used | Reference(s) |

|---|---|---|---|

| Peptide Conformation | Stereochemistry of the fluorinated amino acid determines the stability of the peptide's conformation, favoring an extended β-strand in specific combinations. | IR, NMR, Computational Studies | frontiersin.org |

| Peptide Self-Assembly | Fluorination affects the kinetics and morphology of self-assembly, leading to enhanced properties in resulting hydrogels. | Molecular Dynamics (MD) Simulations | smolecule.com |

| Foldamer Design | The extended conformation induced by fluorinated amino acids can lead to the formation of antiparallel β-sheets, stabilized by H-bonds and π-π interactions. | NMR, Computational Analysis | frontiersin.org |

| Protein-Ligand Dynamics | MD simulations are used to study the binding and conformational changes of fluorinated ligands within protein active sites. | Molecular Dynamics (MD) Simulations | fu-berlin.de |

Quantum Chemical Analyses of Fluorine-Biomolecule Interactions and Electronic Effects

Quantum chemical (QC) calculations offer a fundamental understanding of the electronic effects of fluorine substitution. Methods such as Density Functional Theory (DFT) are used to analyze the nature and strength of non-covalent interactions involving the fluorinated aromatic ring. scispace.com Fluorine's high electronegativity significantly alters the electronic properties of the phenylalanine side chain. acs.orgnih.gov It acts as an electron-withdrawing group, reducing the electron density in the aromatic system and turning the normally electron-rich π-donor core of benzene (B151609) into an electron-deficient π-acceptor. acs.orgnih.govnih.gov

This electronic perturbation has profound effects on key biomolecular interactions:

π-Stacking Interactions: DFT studies on halogenated phenylalanine dimers show that increasing the degree of fluorination enhances the strength of stacking interactions. scispace.com This is attributed to favorable local interactions between the fluorine substituents and the nearby atoms of the adjacent aromatic ring. scispace.com

T-Shaped π-Interactions: The position of fluorination is critical. Computational modeling has revealed that fluorination at the para-position can almost completely eliminate the potential energy minimum of a T-shaped π-stacking interaction. acs.orgnih.gov Conversely, fluorination at other positions, such as meta or ortho, can slightly stabilize this type of interaction. acs.orgnih.gov

Hydrogen Bonds: Fluorine can act as a hydrogen bond acceptor. acs.orgnih.gov Quantum chemical predictions have highlighted the role of C–H···F hydrogen bonds in stabilizing specific conformers of fluorinated molecules. acs.org While often considered weak, these interactions can be a preferred binding motif, influencing the conformational landscape. acs.org

Electronic Substituent Effects: The electron-withdrawing nature of fluorine can be quantified and correlated with conformational changes. In cyclic peptides, a linear relationship has been observed between the conformational free energies and the Hammett constants (a measure of a substituent's electronic effect), demonstrating that electronic effects can control the peptide's folding equilibrium. rsc.org

Systematic investigations combining theoretical calculations with X-ray structural analysis have confirmed that short contacts involving fluorine atoms are frequent in protein-ligand complexes. researchgate.net To accurately model these systems, specific quantum mechanics methods, such as the MPWLYP functional, have been recommended for their ability to reproduce fluorine bonding energies. researchgate.net

Table 2: Summary of Quantum Chemical Analyses of Fluorine Interactions

| Interaction Type | Effect of 2,6-Difluorination | Theoretical Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| π-π Stacking | Enhanced interaction strength. | Density Functional Theory (DFT) | Increased halogenation strengthens stacking due to local secondary interactions. | scispace.com |

| T-Shaped π-Interaction | Stabilized interaction. | Computational Modeling | Fluorination at ortho positions slightly lowers the energy minimum, stabilizing the interaction. | acs.orgnih.gov |

| C–H···F Hydrogen Bond | Conformational stabilization. | Quantum Chemical Predictions | Attractive C–H···F interactions can be a preferred binding motif, stabilizing conformers. | acs.org |

| Aromatic Quadrupole Moment | Inversion of electrostatic potential. | Hartree-Fock Method | The electron-rich core of benzene becomes an electron-deficient π-acceptor upon fluorination. | nih.gov |

In Silico Approaches for Predicting Conformational and Binding Effects of Difluorinated Amino Acid Residues

In silico approaches are critical for predicting how the incorporation of a difluorinated amino acid will alter the conformational preferences of a peptide and its binding affinity to target proteins. These predictive methods are essential for the rational design of peptide-based therapeutics and biomaterials. nih.gov

Several computational strategies are employed:

Binding Affinity Prediction: Computational techniques can predict the binding affinity of peptides to target proteins, a crucial step in drug design. nih.gov Methods like the calculation of the Potential of Mean Force (PMF) from umbrella sampling MD simulations can be used to effectively predict the relative standard binding free energies of different peptide sequences. nih.gov Other approaches involve building scoring matrices from interaction data derived from simulations to quickly estimate binding differences upon single-point mutations. researchgate.net

Conformational Preference Prediction: The introduction of fluorine substituents can create a preference for specific backbone and side-chain conformations. beilstein-journals.org Mutation protocols are a key tool for modeling unknown side chain conformations and generating starting structures for MD simulations. nih.gov However, studies have shown that while many programs can accurately predict crystal structures, they may fail to predict the most probable conformation at finite temperatures, with methods relying on backbone-dependent rotamer libraries showing better, though still imperfect, performance. nih.gov

Specificity Prediction: Beyond simple affinity, computational methods are used to predict binding specificity—the ability of a protein to discriminate between similar ligands. biorxiv.org Physics-based methods can be used to evaluate how single residue changes, such as the introduction of 2,6-difluoro-L-phenylalanine, affect interactions at the binding interface. biorxiv.org These predictions help in designing peptides that not only bind strongly to their intended target but also avoid binding to undesired molecules. biorxiv.org

Homology and Ab Initio Modeling: For proteins without a known structure, homology modeling can predict a structure based on a homologous template, while ab initio modeling predicts the structure from the amino acid sequence alone. mdpi.combetterenzyme.com These models can then be used as a starting point for in silico mutagenesis to study the effects of incorporating a difluorinated residue. mdpi.com

These predictive tools are becoming increasingly important in de-risking the drug discovery process, allowing researchers to computationally screen and optimize peptide candidates before undertaking more costly and time-consuming experimental validation. nih.govnih.gov

Table 3: Overview of In Silico Predictive Approaches

| Predictive Goal | Computational Approach | Description | Application | Reference(s) |

|---|---|---|---|---|

| Binding Affinity | Potential of Mean Force (PMF) from MD | Calculates the free energy profile of a peptide unbinding from a protein to estimate relative binding affinities. | Designing peptide-based drugs and inhibitors. | nih.gov |

| Binding Specificity | Physics-based Scoring | Evaluates changes in interaction energies upon mutation to predict preference for one ligand over another. | Engineering proteins with high specificity. | biorxiv.org |

| Amino Acid Preference | Flexible-backbone Docking (e.g., Rosetta) | Extends a known peptide anchor with random residues and evaluates binding to determine preferred amino acids at specific positions. | Characterizing peptide-binding domains. | nih.gov |

| Side Chain Conformation | In Silico Mutagenesis / Rotamer Libraries | Predicts the likely conformation of a new amino acid side chain based on backbone-dependent libraries and energy calculations. | Generating starting structures for MD simulations. | nih.gov |

Comparative Research and Structure Activity Relationship Sar Studies of Fmoc 2,6 Difluoro L Phenylalanine Analogues

Methodological Comparisons with Other Fluorinated Phenylalanine Derivatives in Research Contexts

The incorporation of Fmoc-2,6-Difluoro-L-phenylalanine into peptides follows standard solid-phase peptide synthesis (SPPS) protocols, but its methodological considerations are best understood in comparison with other common fluorinated phenylalanine derivatives.

Synthesis of Building Blocks: The synthesis of Fmoc-protected fluorinated phenylalanines is a critical first step. Various methods have been developed, including Negishi cross-coupling reactions and approaches using chiral auxiliaries. nih.govresearchgate.net For instance, a one-pot double alkylation of a chiral auxiliary has been used to produce 2-fluoro- and 2,6-difluorophenylalanine derivatives in good yields (70–72%). researchgate.net This contrasts with methods for other isomers, such as the synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine, which involves direct radiofluorination followed by HPLC purification for applications in positron emission tomography (PET). nih.gov The choice of synthetic route often depends on the specific fluorine substitution pattern and the intended application.

Incorporation into Peptides: During SPPS, the coupling efficiency of fluorinated amino acids can be a factor. While most Fmoc-fluorophenylalanine derivatives, including the 2,6-difluoro variant, generally couple with high efficiency using standard reagents like HBTU/HOBt, highly fluorinated analogues like pentafluorophenylalanine can sometimes present challenges. thieme-connect.com The steric hindrance and electronic effects of the fluorine atoms can influence coupling kinetics. Researchers often employ strategies like double coupling or the use of stronger coupling agents to ensure complete incorporation. acs.org

Analytical Characterization: The primary analytical distinction in working with fluorinated peptides is the utility of ¹⁹F NMR spectroscopy. This non-invasive technique provides a sensitive probe to monitor the local environment of the fluorinated residue. researchgate.net It can be used to confirm incorporation, assess conformational changes, and study interactions with binding partners. nih.gov While all fluorophenylalanine derivatives offer this advantage, the chemical shift of the ¹⁹F signal is highly sensitive to the substitution pattern. For example, the signals for 2,6-difluorophenylalanine will be distinct from those of 4-fluorophenylalanine or 3,5-difluorophenylalanine, allowing for precise positional probing in complex systems. researchgate.net

Comparative Methodological Table

| Methodological Aspect | This compound | Fmoc-4-Fluoro-L-Phenylalanine | Fmoc-Pentafluoro-L-Phenylalanine |

|---|---|---|---|

| Typical Synthesis Route | Alkylation of chiral auxiliaries, Negishi cross-coupling. researchgate.net | Electrophilic fluorination of L-phenylalanine derivatives. nih.gov | Nucleophilic aromatic substitution on hexachlorobenzene (B1673134) followed by standard amino acid synthesis steps. |

| SPPS Coupling | Generally efficient with standard protocols. acs.org | Highly efficient, often used as a conservative substitution. ucd.ie | Can require extended coupling times or stronger reagents due to electronic effects. acs.org |

| ¹⁹F NMR Application | Provides a single resonance (due to symmetry) sensitive to conformational changes and binding. | Provides a single, sharp resonance used extensively as a structural and environmental probe. ucd.ie | Provides three distinct signals (ortho, meta, para) offering multi-point environmental sensing. mpg.de |

| Research Context | Studying effects of conformational restriction and altered aromatic interactions. mdpi.com | Probing electrostatic interactions and serving as a minimally perturbing ¹⁹F NMR reporter. ucd.ie | Maximizing electronic perturbation, studying cation-π interactions, and enhancing hydrophobicity. acs.org |

Differential Effects of Fluorine Positional Isomers on Peptide and Protein Properties in Experimental Models

The position of fluorine atoms on the phenylalanine ring has a profound and non-isotropic impact on the resulting peptide's structure and function. acs.orgresearchgate.net This is because each positional isomer alters the electronic distribution, hydrophobicity, and steric profile of the amino acid side chain in a unique way.

Conformational Preferences: Fluorination can significantly alter the conformational propensities of amino acid side chains. The 2,6-difluoro substitution pattern is particularly notable for inducing a preference for a perpendicular orientation of the aromatic ring relative to the peptide backbone. This steric effect, arising from the two ortho-fluorine atoms, can restrict the chi (χ) dihedral angles, thereby pre-organizing the peptide into specific conformations. This contrasts with 4-fluorophenylalanine, which is considered more isosteric to phenylalanine and generally has a less dramatic impact on backbone conformation.

Stability and Folding: The introduction of fluorinated amino acids can enhance the thermal and proteolytic stability of peptides and proteins. nih.govresearchgate.net This increased stability is often attributed to the strength of the C-F bond and altered hydrophobic interactions. However, the effect is highly context-dependent. For example, while pentafluorophenylalanine can significantly stabilize a coiled-coil protein structure through favorable quadrupole-quadrupole interactions, monofluorinated isomers might have a more subtle or even destabilizing effect depending on their position within the protein core or at an interface. researchgate.net Studies on proton-bound phenylalanine dimers have shown that the position and number of fluorine atoms directly influence the structure and interaction types within the dimer. mpg.de

Binding Affinity and Activity: The differential electronic effects of positional isomers are critical in modulating binding affinity. Fluorine is highly electronegative, creating a bond dipole and altering the quadrupole moment of the aromatic ring.

4-F-Phe: Substitution at the para position significantly reduces the electron density of the ring, weakening its ability to participate in cation-π interactions. acs.org

3,5-di-F-Phe: This isomer places electronegative atoms at the meta positions, which also withdraws electron density and has been shown to impact TCR binding affinity. researchgate.net

2,6-di-F-Phe: The ortho-difluoro pattern creates a unique electronic surface. In studies on GLP-1 receptor agonists, substituting phenylalanine with 2,6-difluorophenylalanine resulted in a compound that was essentially equipotent, whereas the pentafluorinated analogue was threefold less potent, highlighting the subtle yet critical role of the substitution pattern in molecular recognition. mdpi.com

Comparative Effects of Fluorine Positional Isomers

| Positional Isomer | Primary Effect on Side Chain | Impact on Peptide Conformation | Observed Effect on Binding/Function |

|---|---|---|---|

| 2,6-Difluoro-L-Phe | Steric restriction and altered ring electronics. | Induces perpendicular ring orientation, restricts dihedral angles. | Can maintain potency by enforcing a bioactive conformation, as seen in GLP-1 analogues. mdpi.com |

| 4-Fluoro-L-Phe | Minimal steric change, significant electronic perturbation (weakens cation-π interactions). acs.org | Generally well-tolerated with minor conformational changes. ucd.ie | Often used as a probe; can decrease binding if cation-π interactions are critical. acs.org |

| 3,5-Difluoro-L-Phe | Electron withdrawal from meta positions. | Moderate conformational impact. | Can either increase or decrease binding affinity depending on the specific receptor interactions. researchgate.net |

| Pentafluoro-L-Phe | Major electronic perturbation (creates electron-poor ring), increased hydrophobicity. | Can promote specific packing and secondary structures through aromatic interactions. | Drastically reduces cation-π interactions, leading to a significant loss of affinity in relevant systems. acs.org |

SAR Studies Focused on the Difluorophenyl Moiety's Contribution to Molecular Recognition and Functional Modulation

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications translate into biological activity. The 2,6-difluorophenyl moiety of this compound provides a unique tool for these investigations, primarily by modulating steric and electronic interactions.

Molecular Recognition: The concept of molecular recognition relies on the complementarity of size, shape, and functional groups between a ligand and its receptor. nih.govcolorado.edu The 2,6-difluoro substitution pattern contributes to this in several ways:

Conformational Locking: By restricting the rotation of the phenyl ring, the 2,6-difluoro moiety can "lock" a peptide into a conformation that is more favorable for binding. This pre-organization reduces the entropic penalty of binding, potentially increasing affinity.

Altered van der Waals Interactions: The fluorine atoms, though small, alter the shape and surface of the side chain, which can lead to more favorable packing within a hydrophobic binding pocket compared to the unsubstituted phenylalanine.

Modulation of Aromatic Interactions: The electron-withdrawing nature of the fluorine atoms modifies the aromatic ring's ability to engage in π-π stacking or cation-π interactions. While often weakening cation-π interactions, the modified quadrupole moment can favor interactions with specific electron-rich or electron-poor regions of a receptor. acs.org

Functional Modulation: In the context of drug design, SAR studies aim to optimize function, such as receptor agonism or antagonism. Research on somatostatin (B550006) analogues demonstrated that incorporating fluorinated phenylalanines, including difluorophenylalanine, was a key strategy in developing highly structured and receptor-selective compounds. tesisenred.net Similarly, in the development of HIV-1 capsid binders, SAR studies identified the phenylalanine core as crucial for activity. mdpi.com While this study focused on 3,5-difluorophenylalanine, it underscores the principle that the difluorophenyl moiety is a powerful modulator. The potency of a GLP-1 analogue containing 2,6-difluorophenylalanine being nearly identical to the parent compound suggests that the conformational constraint imposed by the difluoro substitution successfully mimicked the desired bioactive conformation, compensating for any potentially negative electronic effects. mdpi.com

Key Findings from SAR Studies Involving Difluorophenyl Moieties

| System/Target | Modification | Observed Outcome | Inferred Contribution of Difluorophenyl Moiety |

|---|---|---|---|

| GLP-1 Receptor Agonists | Phe to 2,6-di-F-Phe substitution. mdpi.com | Agonist potency was maintained. | The conformationally restricted side chain likely enforced a bioactive orientation, crucial for molecular recognition at the receptor. |

| HIV-1 Capsid Binders | Incorporation of a 3,5-di-F-Phe core. mdpi.com | Led to compounds with low-micromolar inhibitory potency. | The difluorophenyl core was essential for maintaining the binding interaction within the target protein pocket. |

| Somatostatin Analogues | Use of various fluorinated phenylalanines. tesisenred.net | Achieved high receptor selectivity and structural definition. | Fluorine substitution, including difluoro patterns, was critical for fine-tuning the structure-activity relationships for specific receptor subtypes. |

Future Perspectives and Emerging Research Avenues for Fmoc 2,6 Difluoro L Phenylalanine

Advancements in Automated Synthesis and Library Generation Technologies

The synthesis of peptides, particularly those containing non-natural amino acids like 2,6-Difluoro-L-Phenylalanine, has been revolutionized by automation. asymchem.com Modern peptide synthesis relies heavily on Solid-Phase Peptide Synthesis (SPPS), a method that allows for the efficient and automated assembly of amino acid chains on a solid support. asymchem.comnih.gov This foundational technology has been enhanced by several key innovations that are paving the way for the rapid and high-throughput creation of complex, fluorinated peptides.

Automated Peptide Synthesizers: These instruments have dramatically increased the speed, reproducibility, and throughput of peptide synthesis. asymchem.comcreative-peptides.com Advanced systems can perform multiple syntheses simultaneously, ensuring uniformity and high quality while reducing human error. asymchem.comnih.gov The integration of technologies like microwave-assisted synthesis further accelerates the process by speeding up the formation of peptide bonds, leading to shorter production times while maintaining high purity and yield. asymchem.com

High-Throughput Synthesis and Library Generation: The demand for novel peptide-based drugs and research tools has driven the development of high-throughput synthesis techniques. creative-peptides.comrroij.com Technologies such as parallel and combinatorial synthesis allow for the generation of vast peptide libraries. nih.gov For instance, methods have been developed to create libraries of thousands of different peptide sequences in a single experiment, which is invaluable for drug discovery and for conducting detailed Structure-Activity Relationship (SAR) studies. creative-peptides.comrroij.com

The inclusion of fluorinated amino acids in these libraries is a significant area of growth. DNA-encoded library technology, for example, can be expanded to incorporate side chain-fluorinated amino acids, enabling the discovery of novel inhibitors for challenging protein targets. nih.gov Furthermore, specialized fluorinated fragment libraries are being designed specifically for screening purposes, such as with ¹⁹F NMR, providing a powerful tool for identifying new lead compounds. enamine.net A known synthetic route for producing N-Fmoc-2,6-difluoro-L-phenylalanine involves a one-pot double alkylation of a chiral auxiliary, followed by removal of the auxiliary and treatment with Fmoc-OSu, yielding the final product in high quantities. nih.govresearchgate.netresearchgate.net

| Technology | Advancement | Impact on Fmoc-2,6-Difluoro-L-Phenylalanine Synthesis |

| Solid-Phase Peptide Synthesis (SPPS) | Core automated synthesis methodology. asymchem.com | Enables the routine incorporation of this compound into peptide chains. |

| Automated Synthesizers | Increased throughput, reproducibility, and parallel synthesis capabilities. asymchem.comcreative-peptides.com | Facilitates rapid and reliable production of peptides containing one or more 2,6-difluorophenylalanine residues. |

| Microwave-Assisted Synthesis | Accelerates peptide bond formation. asymchem.com | Reduces synthesis time for complex fluorinated peptides while maintaining high purity. |

| High-Throughput Screening | Generation and screening of large peptide libraries. rroij.com | Accelerates the discovery of bioactive peptides incorporating 2,6-Difluoro-L-Phenylalanine. |

| DNA-Encoded & Fragment Libraries | Expansion to include non-natural and fluorinated amino acids. nih.govenamine.net | Enables the de novo discovery of novel fluorinated peptides with high affinity for specific biological targets. |

Exploration of Novel Bioconjugation and Bioorthogonal Labeling Strategies for Research Probes

The unique properties of the fluorine atoms in 2,6-Difluoro-L-Phenylalanine make it an attractive component for sophisticated research probes. Its incorporation can enhance the stability and binding affinity of peptides, while the fluorine atoms themselves can serve as reporters for ¹⁹F NMR studies. nih.govchemimpex.com Emerging bioconjugation and bioorthogonal labeling techniques are set to expand the utility of these fluorinated peptides significantly.

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net These methods are crucial for labeling and visualizing biomolecules in their natural context. researchgate.netnih.gov

Click Chemistry: This class of reactions, known for being rapid and specific, is highly suitable for labeling molecules in complex biological environments. researchgate.net

Sulfur [¹⁸F]-Fluoride Exchange (SuFEx): A high-efficiency labeling method that allows for the introduction of radioactive ¹⁸F into molecules. nih.gov This is particularly promising for developing novel amino acid-based tracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govbeilstein-journals.org The development of [¹⁸F]-labeled 2,6-difluorophenylalanine derivatives could create highly specific probes for imaging metabolic processes or disease states.

Azide-Alkyne Cycloadditions: These "click" reactions are widely used to attach fluorescent dyes or other tags to biomolecules that have been metabolically labeled with an azide (B81097) or alkyne group. nih.gov Peptides containing 2,6-difluorophenylalanine could be functionalized with a bioorthogonal handle, allowing them to be selectively visualized or captured within a cell.

Light-Induced and Redox-Based Chemistries:

Photoredox Catalysis: Visible-light-induced reactions offer mild and biocompatible conditions for modifying peptides and proteins. d-nb.info This approach can be used for the late-stage functionalization of amino acid residues, including aromatic ones, enabling the creation of novel bioconjugates. d-nb.info

Photoactivatable Probes: Incorporating photoactivatable groups, such as benzoylphenylalanine, into a peptide sequence allows for light-induced cross-linking to target proteins. merckmillipore.com A peptide containing both 2,6-difluorophenylalanine (for stability or binding) and a photo-cross-linker could be a powerful tool to map protein-protein interactions.

These advanced labeling strategies will enable researchers to design highly specific and versatile probes based on this compound for a wide range of applications, from high-resolution cellular imaging to in vivo diagnostics. researchgate.netnih.gov

Expanding the Scope of Biological Systems and Research Questions Addressed by this compound Tools

The incorporation of this compound into peptides provides a powerful way to modulate their biological properties, including stability, conformation, and binding affinity. nih.govresearchgate.net This opens up new avenues for addressing complex biological questions and developing novel therapeutic strategies.

Modulating Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs. Designing peptides that can disrupt these interactions is a promising therapeutic approach. mit.edu The inclusion of 2,6-difluorophenylalanine can enhance the binding affinity of peptide inhibitors. For example, replacing a standard phenylalanine with a difluorinated version in a peptide designed to inhibit the HIV capsid protein C-terminal domain resulted in a significant increase in binding affinity. mit.edu This strategy is broadly applicable for developing more potent inhibitors for a range of targets, including oncogenic proteins.

Probing Enzyme Activity and Drug Design:

Kinases and Phosphatases: Protein phosphorylation is a key regulatory mechanism in cells. Peptides containing phosphotyrosine (pTyr) mimics are crucial tools for studying the enzymes involved, such as protein tyrosine phosphatases (PTPs). researchgate.net The difluorophosphonomethyl-L-phenylalanine (F₂Pmp) residue, a fluorinated analog, has been shown to be a superior mimic of pTyr, leading to peptides with dramatically enhanced binding affinities for PTPs like PTP1B, a target in diabetes and obesity. merckmillipore.com The synthesis of peptides incorporating these fluorinated mimics is critical for developing new enzyme inhibitors. researchgate.net

Protease Resistance: A major challenge for peptide therapeutics is their rapid degradation by proteases. The introduction of fluorinated amino acids can increase the metabolic stability of peptides, enhancing their therapeutic potential. nih.govresearchgate.net

Investigating Membrane Proteins and Receptors:

G Protein-Coupled Receptors (GPCRs): These receptors are major drug targets. Understanding how ligands bind is crucial for drug design. Studies using fluorinated phenylalanine analogs in peptide ligands for the yeast GPCR Ste2p have provided evidence for specific cation-π interactions between the ligand and the receptor, offering insights that can guide the design of new modulators. nih.gov

The table below summarizes key research areas where peptides derived from this compound are making an impact.

| Research Area | Application of 2,6-Difluoro-L-Phenylalanine Peptides | Key Research Findings |

| Oncology | Development of inhibitors for protein-protein interactions (e.g., MDM2-p53). mit.edu | Enhanced binding affinity and stability of peptide inhibitors. mit.edu |

| Infectious Disease (HIV) | Inhibition of viral protein assembly (e.g., HIV capsid protein). mit.edu | Replacement of Phe with difluorophenylalanine increased inhibitor affinity 25-fold. mit.edu |

| Metabolic Disease (Diabetes) | Probing protein tyrosine phosphatase (PTP1B) activity with pTyr mimics. merckmillipore.com | Fluorinated pTyr analogs (F₂Pmp) lead to 1000-fold enhancement in binding affinity compared to non-fluorinated mimics. merckmillipore.com |

| Neuroscience | Development of stable peptide-based therapeutics for neurodegenerative diseases. rroij.com | Fluorination can improve peptide stability and pharmacokinetic properties. rroij.com |

| Chemical Biology | Probing ligand-receptor interactions (e.g., GPCRs). nih.gov | Provides evidence for specific molecular interactions, such as cation-π bonds, guiding rational drug design. nih.gov |

| Materials Science | Creating self-assembling peptides for hydrogel formation. smolecule.com | Fluorination can enhance the viscoelastic properties of peptide-based biomaterials for potential use in drug delivery or tissue engineering. smolecule.com |

Q & A

Q. What are the standard synthetic routes for Fmoc-2,6-Difluoro-L-Phenylalanine, and how do they influence peptide synthesis efficiency?

The synthesis typically involves chiral auxiliaries or Schöllkopf reagents to ensure enantiomeric purity. For example, a three-step process starting with [18F]-fluoride exchange followed by decarbonylation and deprotection yields 2-[18F]FPhe with ≥94% enantiomeric purity under conventional conditions . In solid-phase peptide synthesis (SPPS), the Fmoc group is removed using piperidine or alternative bases, but microwave-assisted methods may reduce yields compared to conventional heating (34% vs. 43%), necessitating optimization of reaction time and temperature .

Q. What purification strategies are recommended for this compound to ensure high purity in peptide synthesis?

Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is widely used. Analytical methods like LC-MS should validate the removal of truncated peptides and confirm molecular weight. For fluorinated analogs, ensure solvent compatibility to avoid fluorinated byproduct retention .

Q. How should this compound be stored to maintain stability during experiments?

Store at +2°C to +8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid contact with strong oxidizers, and use desiccants in storage environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields between conventional and microwave-assisted Fmoc deprotection methods?

Lower yields in microwave-assisted synthesis (e.g., 34% vs. 43% conventionally) may arise from uneven heating or side reactions. Systematic optimization—varying microwave power, pulse duration, and solvent choice (e.g., DMF vs. ionic liquids)—can mitigate this. Pre-activation of resins and real-time monitoring via FTIR may improve reproducibility .

Q. What methodological approaches address the limited ecological data for this compound in environmental risk assessments?

While no PBT/vPvB data exists , employ computational tools like EPI Suite to predict biodegradability and bioaccumulation. Conduct acute toxicity assays (e.g., Daphnia magna LC50) and soil mobility studies using HPLC-MS to quantify environmental persistence. Adopt green chemistry principles, such as recycling solvents, to minimize waste .

Q. How does the fluorination pattern (2,6-difluoro vs. 3,5-difluoro) impact peptide conformational stability and binding affinity in drug discovery?

Fluorine’s electron-withdrawing effects alter side-chain hydrophobicity and steric bulk. For 2,6-difluoro analogs, circular dichroism (CD) and NMR studies reveal enhanced α-helix stabilization in peptides targeting hydrophobic pockets (e.g., GPCRs). Compare with 3,5-difluoro derivatives (e.g., Fmoc-L-3,5-difluorophenylalanine) to evaluate positional effects on target engagement .

Q. What strategies mitigate racemization during SPPS when incorporating this compound into acid-sensitive sequences?

Use low-temperature coupling (0–4°C) with HOBt/DIC activation to suppress racemization. For acid-labile sequences, replace TFA in cleavage cocktails with milder alternatives (e.g., 1% TFA in DCM). Monitor enantiomeric purity via chiral HPLC with β-cyclodextrin columns .

Methodological Considerations for Data Analysis

Q. How should researchers analyze conflicting data on the thermal stability of Fmoc-protected fluorinated amino acids?

Perform differential scanning calorimetry (DSC) to determine decomposition temperatures and identify incompatible conditions (e.g., >100°C). Cross-reference with TGA-MS data to detect hazardous decomposition products (e.g., CO, NOx) and adjust reaction protocols accordingly .

Q. What analytical techniques validate the structural integrity of this compound in supramolecular assemblies (e.g., hydrogels)?

Combine cryo-TEM and small-angle X-ray scattering (SAXS) to visualize fibril morphology. FTIR and solid-state NMR can confirm β-sheet formation via amide I band shifts (1630–1650 cm⁻¹) and ¹⁹F NMR chemical shift anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.